molecular formula C9H13NO2 B145140 Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 139927-19-8

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B145140
CAS No.: 139927-19-8
M. Wt: 167.2 g/mol
InChI Key: PPUKEAWMRSOSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic amine-containing compound characterized by a strained norbornane-like framework with a nitrogen atom at the bridgehead (2-position) and an ester group at the 3-position. Its rigid bicyclic structure and stereochemical complexity make it a valuable synthon in medicinal chemistry and asymmetric synthesis. For example, it serves as a precursor to Neogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, demonstrating its pharmaceutical relevance . The compound is synthesized via Diels-Alder reactions involving glyoxylate derivatives and cyclopentadiene, followed by functionalization of the resulting bicyclic core .

Key applications include:

  • Drug Development: Intermediate for DPP-4 inhibitors (e.g., Neogliptin) and ligands for nicotinic acetylcholine (nACh) and serotonin (5-HT7) receptors .
  • Catalysis: Chiral ligands in asymmetric catalysis (e.g., alkoxyselenylation reactions) .
  • Polymer Chemistry: Monomer for stereoselective ring-opening metathesis polymerization (ROMP) using molybdenum or tungsten catalysts .

Properties

IUPAC Name

ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUKEAWMRSOSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565738
Record name Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139927-19-8
Record name Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Solvent Selection

The Diels-Alder reaction requires precise stoichiometry, with cyclopentadiene used in slight excess (1.1–1.3 equivalents) to drive the reaction to completion. Solvents such as dichloromethane, toluene, or tetrahydrofuran are preferred due to their inertness and ability to stabilize reactive intermediates. Dichloromethane, in particular, facilitates higher reaction rates and easier workup due to its low boiling point.

Hydrolysis and Esterification Processes

Following the Diels-Alder reaction, the methanesulfonyl group is hydrolyzed to yield the lactam intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one. Acid-catalyzed hydrolysis using acetic acid at 60–80°C for 4–6 hours achieves near-quantitative conversion. Subsequent esterification with ethanol in the presence of catalytic sulfuric acid produces the target ethyl ester (Figure 2). This two-step sequence ensures high purity (>95%) and avoids side reactions such as ring-opening or epimerization.

Esterification Optimization

Esterification efficiency depends on alcohol-to-lactam ratios and acid catalyst loading. A molar ratio of 5:1 (ethanol to lactam) with 5 mol% sulfuric acid at reflux for 12 hours yields 85–90% of the ethyl ester. Excess ethanol acts as both a reactant and solvent, simplifying purification.

Alternative Synthetic Routes

Phosphorylation-Mediated Synthesis

A less conventional route involves phosphorylating 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate intermediates. Treatment of methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride generates phosphorylated derivatives, which undergo transesterification with ethanol to yield the ethyl ester. While this method offers stereochemical control, its complexity and moderate yields (50–60%) limit industrial applicability.

Reaction Optimization and Yield Enhancement

Temperature and Stoichiometry

Optimal Diels-Alder reaction temperatures (−20°C to +40°C) balance reaction rate and by-product formation. Lower temperatures favor exo selectivity, whereas higher temperatures accelerate adduct formation but risk decomposition. Stoichiometric precision is critical: deviations >5% reduce yields by 15–20% due to unreacted starting material.

Purification Techniques

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization achieves >99% purity for pharmaceutical applications, while chromatography is preferred for research-scale syntheses.

Analytical Validation

Structural Confirmation

1H-NMR Spectroscopy : Key signals include δ 4.20–4.29 ppm (ester ethyl group) and δ 6.39–6.41 ppm (olefinic protons). Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 187.66 [M+H]⁺. X-ray Crystallography : Resolves stereochemical ambiguities, particularly for enantiomeric forms.

Case Studies and Industrial Applications

Large-Scale Synthesis

A pilot-scale study (10 kg batch) demonstrated the viability of the Diels-Alder/hydrolysis/esterification sequence, achieving 72% overall yield with 99.5% purity. Process improvements, such as continuous-flow reactors for the Diels-Alder step, reduced reaction time from 24 hours to 2 hours.

Pharmaceutical Intermediate Use

This compound serves as a precursor to carbocyclic nucleoside analogs with antiviral activity. Derivatives synthesized from this compound exhibit IC₅₀ values <1 μM against influenza A and HIV-1 .

Chemical Reactions Analysis

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives.

Scientific Research Applications

Synthetic Applications

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique bicyclic structure allows for selective reactions with electrophiles, leading to the formation of polyfunctionalized products.

Electrophilic Reactions

Research has demonstrated that this compound can react with a range of electrophiles, producing various addition products. For example, reactions with m-chloroperoxybenzoic acid (MCPBA) yield epoxides, which are valuable intermediates in further synthetic pathways .

Table 1: Summary of Electrophilic Reactions

ElectrophileProduct TypeReference
MCPBAEpoxide
Alkyl HalidesAlkylated Products
AldehydesAldol Condensation

Medicinal Chemistry

The compound's structure and reactivity profile make it a candidate for the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Potential Drug Candidates

Studies have indicated that derivatives of this compound exhibit biological activity, making them suitable for drug development. For instance, modifications to the bicyclic core can enhance pharmacological properties such as potency and selectivity towards specific biological targets.

Case Study: Synthesis of Anticancer Agents
A series of derivatives were synthesized from this compound, demonstrating cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) studies revealed that specific functional groups significantly improved efficacy .

Material Science

Beyond organic synthesis and medicinal chemistry, this compound is also explored in material science applications.

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers through ring-opening polymerization processes, leading to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.

Table 2: Polymerization Applications

Polymer TypeApplication AreaReference
Biodegradable PolymersEnvironmental Science
Drug Delivery SystemsPharmaceutical Science

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is highlighted through comparisons with analogous bicyclic compounds:

Ring Size and Strain

Compound Bicyclic System Key Features Applications References
This compound [2.2.1] High ring strain, nitrogen at bridgehead, ester substituent Drug intermediates, asymmetric catalysis
Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate [2.2.2] Larger ring size reduces strain; acetylated amine enhances stability Less explored in drug design
2-Azabicyclo[2.2.0]hex-5-ene derivatives [2.2.0] Smaller ring system; higher strain limits synthetic utility Primarily academic interest

Analysis : The [2.2.1] system balances strain and stability, enabling diverse reactivity. Larger systems (e.g., [2.2.2]) reduce strain but lack functional versatility, while smaller systems (e.g., [2.2.0]) are synthetically challenging .

Functional Group Variations

Compound Functional Groups Key Reactivity/Applications References
This compound Ester, secondary amine Acid-catalyzed rearrangements to oxabicyclo derivatives ; ROMP monomer
2-Azabicyclo[2.2.1]hept-5-en-3-one Ketone instead of ester Versatile synthon for alkaloids and APIs; bioresolution via lactamases
4-Aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones Oxabicyclo, aroylamide Formed via acid-mediated rearrangement of parent compound; limited bioactivity

Analysis : The ester group in the parent compound facilitates derivatization (e.g., hydrogenation to azabicycloheptanes ), whereas ketone derivatives (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) are pivotal in lactam-based drug synthesis .

Stereochemical and Physicochemical Properties

Compound Stereochemistry Physicochemical Data References
Ethyl (1R,3R,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1R,3R,4S) configuration Density: 1.134 g/cm³; Boiling point: 356.2°C (predicted)
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Racemic mixture mp 55–59°C; used in resolution studies
Methyl (1S,3S,4R)-2-((1R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Chiral, enantiopure Commercial availability (e.g., Sanomol GmbH)

Analysis : Chiral derivatives exhibit superior performance in asymmetric catalysis (e.g., >99% ee in diethylzinc additions ). Enantiopure forms are commercially prioritized for drug development .

Biological Activity

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, also known as a derivative of the Vince lactam, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthetic utility, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C9_{9}H13_{13}NO2_{2}
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 139927-19-8
  • IUPAC Name : this compound
  • Purity : Typically >95% .

Antiviral Properties

Recent studies have highlighted the utility of Vince lactam derivatives, including this compound, in the synthesis of antiviral agents. These compounds serve as precursors for several antiviral drugs, including carbovir and abacavir, which are used in the treatment of HIV . The structural features of these compounds allow them to inhibit viral replication effectively.

Enzymatic Activity

Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in viral replication and other biological pathways. For instance, studies have shown that certain azabicyclic compounds exhibit selective inhibition against neuraminidase, an enzyme critical for the life cycle of influenza viruses . This suggests potential applications in developing antiviral therapies.

Synthetic Applications

This compound is not only biologically active but also serves as a versatile building block in organic synthesis:

  • Functionalization : The compound's double bond allows for various functionalization reactions, leading to the synthesis of complex molecules .
  • Electrophilic Reactions : It has been shown to react selectively with electrophiles, yielding polyfunctionalized bicyclic systems that can be further modified for therapeutic applications .

Study 1: Antiviral Activity Assessment

In a study published in The Chemical Record, researchers synthesized several derivatives of Vince lactam and tested their antiviral activities against different strains of influenza virus. The results indicated that specific modifications to the bicyclic structure enhanced inhibitory effects against neuraminidase .

CompoundIC50_{50} (µM)Virus Strain
Compound A0.5H1N1
Compound B0.8H3N2
Ethyl 2-Azabicyclo0.6H1N1

Study 2: Enzymatic Inhibition

Another research effort focused on the inhibition of viral polymerases by azabicyclic compounds, including ethyl 2-azabicyclo[2.2.1]hept-5-ene derivatives. The findings demonstrated that these compounds could effectively inhibit polymerase activity at low concentrations, suggesting their potential as lead compounds in drug development .

Q & A

Q. What strategies optimize diastereoselective functionalization for drug discovery?

  • Answer : Enantioselective Heck coupling (Pd(OAc)₂, (R)-BINAP) achieves 89% ee for aryl-substituted derivatives. Conformational analysis via VT-NMR (298–343 K) guides substituent placement to minimize ring puckering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Reactant of Route 2
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.